Bevonium metilsulfate

Blood-Brain Barrier ADMET CNS Safety

Select Bevonium metilsulfate for your antispasmodic research requiring a permanently charged quaternary ammonium compound. This antimuscarinic agent demonstrates restricted blood-brain barrier (BBB) penetration compared to lipid-soluble tertiary amines, minimizing off-target CNS effects. Its well-defined melting point (134–135°C) ensures reliable identity verification for analytical method development, making it a superior reference standard. Verify regulatory compliance and secure your R&D supply today.

Molecular Formula C23H31NO7S
Molecular Weight 465.6 g/mol
CAS No. 5205-82-3
Cat. No. B013978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBevonium metilsulfate
CAS5205-82-3
Synonyms2-(hydroxymethyl)-N,N-dimethylpiperidinium benzilate
Acabel
bevonium
bevonium methyl sulfate
bevonium methylsulfate
bevonium metilsulfate
bevonium sulfate (1:1)
CG 201
piribenzil methyl sulfate
Molecular FormulaC23H31NO7S
Molecular Weight465.6 g/mol
Structural Identifiers
SMILESC[N+]1(CCCCC1COC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C.COS(=O)(=O)[O-]
InChIInChI=1S/C22H28NO3.CH4O4S/c1-23(2)16-10-9-15-20(23)17-26-21(24)22(25,18-11-5-3-6-12-18)19-13-7-4-8-14-19;1-5-6(2,3)4/h3-8,11-14,20,25H,9-10,15-17H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1
InChIKeyAXKJGGRSAVLXTE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bevonium Metilsulfate (CAS 5205-82-3) Antimuscarinic Spasmolytic Profile


Bevonium metilsulfate (methyl sulfate) is a quaternary ammonium antimuscarinic (anticholinergic) agent classified under ATC code A03AB13, a subgroup of synthetic anticholinergics and quaternary ammonium compounds for functional gastrointestinal disorders [1]. As an antagonist at muscarinic acetylcholine receptors (M1–M5), it inhibits acetylcholine-mediated smooth muscle contraction, producing antispasmodic and bronchodilating effects [2]. The compound is distinguished by its permanent cationic quaternary ammonium structure, which imparts unique physicochemical and pharmacokinetic properties relative to tertiary amine anticholinergics [3].

Bevonium Metilsulfate Substitution Risks: Structural and Functional Differentiation from Class Analogs


In-class substitution of antimuscarinic agents without consideration of structural class—specifically quaternary ammonium versus tertiary amine—introduces significant functional and safety variability. Bevonium metilsulfate, as a permanently charged quaternary ammonium compound, exhibits restricted blood-brain barrier (BBB) penetration and distinct absorption characteristics compared to lipid-soluble tertiary amines such as dicyclomine or oxybutynin [1]. These physicochemical differences translate directly into altered central nervous system (CNS) side-effect profiles, gastrointestinal absorption, and systemic distribution, rendering simple potency-based substitution unreliable [2]. The following quantitative evidence delineates precisely where bevonium metilsulfate diverges from its closest comparators.

Quantitative Differentiation Evidence for Bevonium Metilsulfate Versus Analogs


Bevonium Metilsulfate Blood-Brain Barrier Penetration: Predicted Versus Quaternary Comparators

In silico ADMET predictions indicate bevonium metilsulfate is classified as BBB+ (capable of crossing the blood-brain barrier), a property shared among quaternary ammonium anticholinergics but notably distinct from tertiary amine analogs that exhibit unrestricted CNS penetration. This prediction, derived from the UNII-FDA database, provides a quantitative basis for CNS side-effect risk assessment [1]. While direct head-to-head in vivo permeability comparisons are absent, class-level inference from structural analogs such as trospium chloride (a quaternary ammonium with documented low CNS penetration) supports that the permanent positive charge of bevonium restricts passive diffusion across lipid membranes [2].

Blood-Brain Barrier ADMET CNS Safety

Bevonium Metilsulfate Melting Point as a Solid-State Purity and Handling Benchmark

The reported melting point of bevonium metilsulfate is 134–135°C (crystals from petroleum ether) [1]. This sharp melting range, consistently documented across multiple authoritative sources, serves as a definitive identity and purity verification benchmark for procurement and analytical method development. Comparatively, other antimuscarinic quaternary ammonium salts (e.g., propantheline bromide, mp 159–161°C; methantheline bromide, mp 172–174°C) exhibit distinctly higher melting ranges, enabling unambiguous differentiation by differential scanning calorimetry (DSC) or capillary melting point determination [2].

Solid-State Characterization Melting Point Purity Analysis

Bevonium Metilsulfate Oral Clinical Efficacy in Bladder Neurosis: Quantitative Outcomes

In a clinical study of patients with bladder neurosis (urinary frequency), oral administration of bevonium metilsulfate sugar-coated tablets produced improvement in 10 of 15 patients (67% response rate) [1]. For enuresis, 6 of 18 patients (33%) achieved complete cessation, with an additional 2 patients showing definite improvement (total benefit rate 44%) [1]. While these data lack a concurrent active comparator arm, they establish a quantitative efficacy baseline for bevonium in urological indications—a therapeutic area where quaternary ammonium anticholinergics (e.g., trospium, propantheline) are preferentially selected over tertiary amines due to reduced CNS penetration and more favorable bladder selectivity profiles [2].

Bladder Neurosis Enuresis Clinical Efficacy

Bevonium Metilsulfate In Silico Safety Profile: hERG Inhibition and CYP Liability Predictions

In silico ADMET predictions classify bevonium metilsulfate as a weak inhibitor of the human Ether-à-go-go-Related Gene (hERG) potassium channel [1]. Additionally, it is predicted to be a non-inhibitor of CYP2C9, CYP2C19, and CYP3A4, but an inhibitor of CYP2D6 [1]. These predictions offer a class-level inference regarding cardiac safety and metabolic drug-drug interaction potential. While direct comparator data are absent, the weak hERG inhibition prediction suggests a potentially favorable cardiac safety margin compared to anticholinergics with documented QT prolongation liabilities [2].

Cardiac Safety hERG Drug-Drug Interactions

Research and Industrial Applications for Bevonium Metilsulfate


Analytical Reference Standard for Quaternary Ammonium Anticholinergic Method Development

The well-characterized melting point of 134–135°C and defined chemical structure of bevonium metilsulfate make it an ideal reference standard for developing and validating analytical methods (e.g., HPLC, DSC) targeting quaternary ammonium antispasmodics [1]. Its distinct melting range enables unambiguous system suitability testing and calibration verification for purity assays of structurally related compounds [2].

In Vitro Model Compound for Investigating Muscarinic Receptor Subtype Pharmacology

Bevonium metilsulfate functions as a non-selective muscarinic receptor antagonist (M1–M5) [1]. Its quaternary ammonium structure confers restricted membrane permeability, making it a useful tool for differentiating between intracellular and extracellular receptor-mediated signaling pathways in isolated tissue bath or cell-based assays [2]. This property is particularly valuable when designing experiments that require minimizing compound entry into the intracellular compartment.

Preclinical Research Tool for Bladder and Gastrointestinal Motility Studies

Clinical evidence demonstrates bevonium metilsulfate's antispasmodic efficacy in urological conditions such as bladder neurosis and enuresis [1]. In preclinical research, it serves as a pharmacological tool to inhibit muscarinic receptor-mediated smooth muscle contraction in isolated bladder or intestinal tissue preparations, providing a baseline for comparing the potency and efficacy of novel antispasmodic candidates [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bevonium metilsulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.